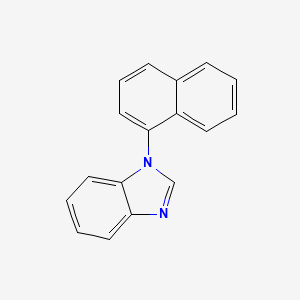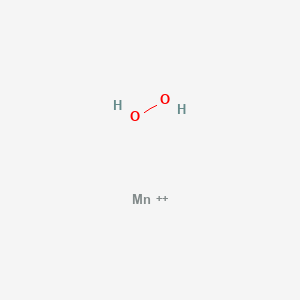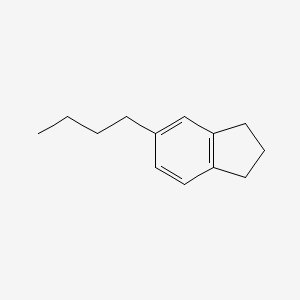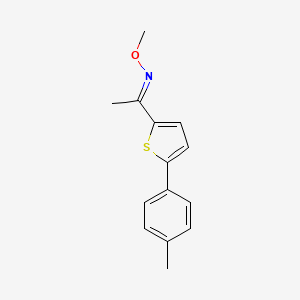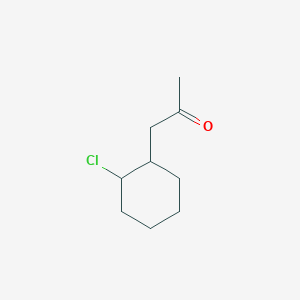
Formic acid;4-(4-methylphenyl)-4-phenylbuta-1,3-dien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formic acid;4-(4-methylphenyl)-4-phenylbuta-1,3-dien-1-ol is a complex organic compound with a unique structure that combines formic acid with a butadiene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of formic acid;4-(4-methylphenyl)-4-phenylbuta-1,3-dien-1-ol typically involves the reaction of formic acid with 4-(4-methylphenyl)-4-phenylbuta-1,3-diene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Formic acid;4-(4-methylphenyl)-4-phenylbuta-1,3-dien-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce various alcohols or hydrocarbons.
Scientific Research Applications
Formic acid;4-(4-methylphenyl)-4-phenylbuta-1,3-dien-1-ol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which formic acid;4-(4-methylphenyl)-4-phenylbuta-1,3-dien-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other butadiene derivatives and formic acid esters. These compounds share structural similarities but may differ in their chemical properties and applications.
Uniqueness
Formic acid;4-(4-methylphenyl)-4-phenylbuta-1,3-dien-1-ol is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial use.
Properties
CAS No. |
91473-07-3 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
formic acid;4-(4-methylphenyl)-4-phenylbuta-1,3-dien-1-ol |
InChI |
InChI=1S/C17H16O.CH2O2/c1-14-9-11-16(12-10-14)17(8-5-13-18)15-6-3-2-4-7-15;2-1-3/h2-13,18H,1H3;1H,(H,2,3) |
InChI Key |
MAGPQTTXMUXFED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC=CO)C2=CC=CC=C2.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


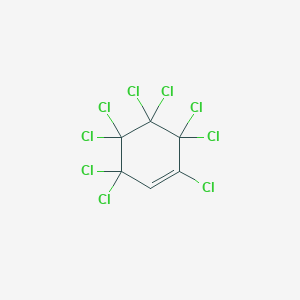
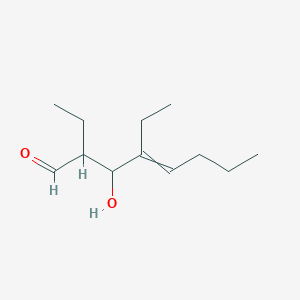

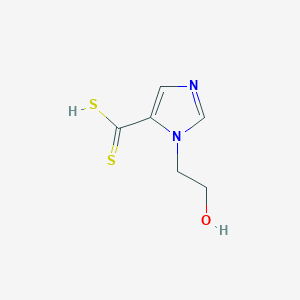
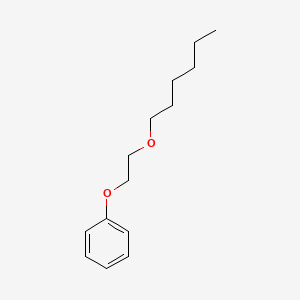

![3-[2,4,5-Tris(benzyloxy)phenyl]prop-2-enenitrile](/img/structure/B14357370.png)
